2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Übersicht

Beschreibung

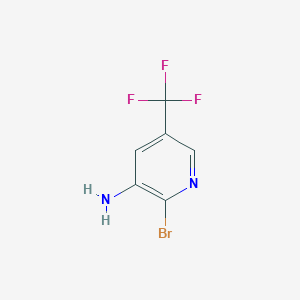

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4BrF3N2 It is a pyridine derivative characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fifth position, and an amine group at the third position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine typically involves the bromination of 5-(trifluoromethyl)pyridin-3-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of 5-(trifluoromethyl)pyridin-3-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds with a trifluoromethyl group.

Reduction Reactions: The major product is 5-(trifluoromethyl)pyridin-3-amine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-5-(trifluoromethyl)pyridin-3-amine serves as a key intermediate in the synthesis of various complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo substitution reactions, coupling reactions (e.g., Suzuki-Miyaura coupling), and reduction reactions.

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles like amines or thiols. | Substituted pyridines |

| Coupling Reactions | Participates in carbon-carbon bond formation with boronic acids. | Biarryl compounds with trifluoromethyl groups |

| Reduction Reactions | Can be reduced to yield 5-(trifluoromethyl)pyridin-3-amine. | 5-(Trifluoromethyl)pyridin-3-amine |

Biological Research

The compound is used in studying enzyme inhibitors and receptor modulators due to its structural properties that allow interaction with biological targets. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability for potential drug candidates targeting neurological and inflammatory diseases.

Medicinal Chemistry

As a precursor for drug synthesis, this compound is involved in developing compounds that exhibit therapeutic effects against various diseases. The presence of both bromine and amine functionalities allows for diverse modifications leading to biologically active molecules.

Case Studies

Case Study 1: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. Studies focused on synthesizing novel compounds based on this scaffold have shown efficacy against specific cancer cell lines, highlighting its potential in oncology.

Case Study 2: Enzyme Inhibition

A study investigated the use of this compound as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways. The results indicated that modifications at the amine group significantly enhanced inhibitory activity, paving the way for new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Lacks the amine group, making it less versatile in biological applications.

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine: Contains a nitro group instead of an amine, which significantly alters its reactivity and applications.

Methyl 6-bromo-3-(trifluoromethyl)picolinate: A methyl ester derivative with different chemical properties and uses.

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a bromine atom and an amine group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of biologically active compounds and materials with specialized properties .

Biologische Aktivität

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure:

- Molecular Formula: C6H4BrF3N2

- CAS Number: 13532250

- IUPAC Name: this compound

Physical Properties:

- Molecular Weight: 227.01 g/mol

- Melting Point: Not extensively documented but typically falls within the range for similar pyridine derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antiviral properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antimicrobial Activity

-

Antichlamydial Activity:

- A study demonstrated that compounds with a trifluoromethyl group showed significant antichlamydial activity against Chlamydia trachomatis. The presence of the trifluoromethyl substituent was crucial for enhancing the efficacy of these compounds, indicating that similar derivatives may also exhibit selective activity against this pathogen .

-

Antibacterial Properties:

- Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, often exhibit potent antibacterial activities. The incorporation of electron-withdrawing groups like trifluoromethyl at specific positions can improve the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The position of the trifluoromethyl group significantly influences the biological activity.

- Compounds lacking this group were generally inactive, underscoring its importance in enhancing potency.

A comparative analysis of various derivatives suggests that modifications to the pyridine ring can lead to enhanced selectivity and potency against specific pathogens.

Table 1: Summary of Biological Activities

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antichlamydial | 12 | |

| Pyridine Derivative A | Antibacterial | 8 | |

| Pyridine Derivative B | Antiviral (H5N1) | 16 | |

| Trifluoromethyl Analog | Antibacterial | 10 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group may interact favorably with target proteins or enzymes involved in bacterial or viral replication processes. This interaction could lead to inhibition of essential functions such as cell wall synthesis or nucleic acid replication.

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDWPMVYWMIGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543139 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-87-5 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.